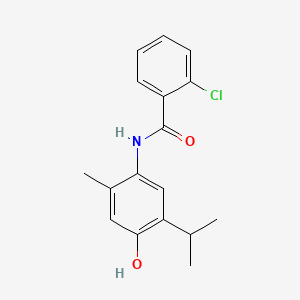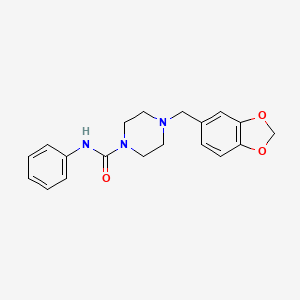![molecular formula C16H24ClN5O B5553832 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of corresponding chloro or amino derivatives with various nucleophiles or through cyclization reactions involving organic intermediates. For example, the synthesis of 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate ester derivatives, which share a similar structural framework, entails the reaction of the chloro derivative with cyanide ion, showcasing the versatility and complexity of synthesizing such molecules (Beck & Lynch, 1987).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray diffraction analysis, which provides insights into the arrangement of atoms within the molecule and their spatial configuration. This method has confirmed the structure of various pyrazole derivatives, revealing detailed geometrical parameters essential for understanding the compound's chemical behavior (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, contributing to their diverse chemical properties. These reactions are crucial for the modification and functionalization of the pyrazole core, leading to derivatives with varied biological and chemical activities (McLaughlin et al., 2016).
Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
Unexpected Reaction Mechanisms : Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed an ANRORC mechanism, highlighting the complex reactions pyrazole derivatives can undergo. This provides insight into the synthetic versatility and potential for creating novel compounds for various applications (Ledenyova et al., 2018).
Biological Evaluation
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives were synthesized and showed significant cytotoxic and anti-5-lipoxygenase activities, suggesting their potential in cancer and inflammation research (Rahmouni et al., 2016).
Material Science and Corrosion Inhibition
Corrosion Inhibition : The study of 3,5-dimethylpyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution shows the application of pyrazole compounds in protecting metals, which is crucial for industrial applications (Tebbji et al., 2005).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Interaction : Investigation into the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor provided insights into the structural basis of antagonist activity, offering pathways for the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
Novel Synthetic Routes : Studies have developed new synthetic routes for pyrazole derivatives, expanding the toolbox for creating molecules with potential applications in material science, pharmaceuticals, and chemical research (Ahmed et al., 2018).
Safety and Hazards
Orientations Futures
The potential applications and future directions for research on this compound could be quite broad, given the wide range of known uses for pyrazole derivatives. These could include further studies to elucidate the compound’s mechanism of action, investigations into its potential biological activity, or research aimed at improving its synthesis .
Propriétés
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O/c1-6-21-14(9-13(20-21)10(2)3)16(23)18-7-8-22-12(5)15(17)11(4)19-22/h9-10H,6-8H2,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKFSWZQWROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)NCCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)


![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)





![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)